molecular formula C2H3D2NO2 B1171958 Disperse Blue  20 CAS No. 12222-74-1

Disperse Blue 20

Cat. No.: B1171958
CAS No.: 12222-74-1
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Description

Chemical Structure and Fundamental Characteristics

Molecular Structure and Classification

Amino-naphtho quinone class identification

Disperse Blue 20 belongs to the amino-naphtho quinone class of organic compounds, characterized by its complex naphthalene-based structure with multiple functional groups. The compound is systematically named as 8-amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one, reflecting its core naphthalenone structure with strategically positioned substituents. The molecular formula is established as C10H6Br2N2O2 with a molecular weight of 345.97 daltons. The Chemical Abstracts Service registry number 12222-74-1 provides unique identification for this compound in chemical databases, while the Color Index designation C.I. 56062 establishes its classification within the textile dye industry.

The amino-naphtho quinone classification indicates the presence of both amino functional groups and quinone-like structures within the naphthalene framework. This structural arrangement creates a conjugated system that is fundamental to the compound's chromophoric properties. The naphthalenone core structure features a bicyclic aromatic system with a carbonyl group, providing the basic framework for color formation through electronic transitions within the extended conjugated system.

Structure-property relationships

The molecular architecture of Disperse Blue 20 demonstrates clear structure-property relationships that directly influence its dyeing performance and physical characteristics. The presence of two bromine atoms at positions 2 and 6 of the naphthalene ring system significantly affects the electronic properties of the molecule, enhancing the electrophilic character and modifying the chromophoric behavior. These halogen substituents contribute to the compound's ability to interact with synthetic fiber matrices through van der Waals forces and weak intermolecular interactions.

The amino group positioned at carbon 8 serves multiple functions within the molecular structure. It acts as an electron-donating group, participating in the extended conjugation system that generates the characteristic blue coloration. Additionally, this amino functionality can engage in hydrogen bonding interactions with suitable acceptor sites in fiber materials, contributing to the dye's substantivity and wash fastness properties. The hydroxyl group at position 5 further enhances these intermolecular interactions while also participating in the chromophoric system through resonance effects.

The imino group at position 4 represents a critical structural feature that distinguishes this compound within the amino-naphtho quinone class. This functionality contributes to the rigidity of the molecular structure and participates in the extended conjugation system, influencing both the color properties and the thermal stability of the compound. The combination of these functional groups creates a molecular architecture optimized for disperse dyeing applications, where molecular size, polarity, and electronic properties must be carefully balanced.

Comparative structural analysis with similar disperse dyes

Comparative analysis with related disperse dyes reveals significant structural variations that influence performance characteristics. Disperse Blue 73, classified within the anthraquinone series with molecular formula C20H14N2O5, demonstrates substantially different structural features compared to Disperse Blue 20. The anthraquinone structure of Disperse Blue 73 provides enhanced thermal stability and superior color fastness properties, with light fastness ratings reaching 6 compared to the 6-7 range observed for Disperse Blue 20.

Disperse Blue 60, another member of the anthraquinone class with molecular formula C20H17N3O5, exhibits enhanced solubility characteristics with specific solubility values of 121 milligrams per 100 grams in standard fat at 20 degrees Celsius. This contrasts significantly with Disperse Blue 20, which demonstrates insolubility in water and limited solubility in organic solvents. The molecular weight difference between Disperse Blue 60 at 379.37 daltons and Disperse Blue 20 at 345.97 daltons reflects the additional functional groups present in the anthraquinone structure.

The structural comparison reveals that amino-naphtho quinone dyes like Disperse Blue 20 generally exhibit lower molecular weights and different solubility profiles compared to anthraquinone-based disperse dyes. The presence of bromine substituents in Disperse Blue 20 distinguishes it from many other disperse dyes, contributing to unique reactivity patterns and metal ion interaction behaviors that are characteristic of halogenated aromatic compounds.

Physical Properties

Appearance characteristics and morphology

Disperse Blue 20 presents as a blue-black uniform powder with consistent particle morphology suitable for industrial dyeing applications. The compound exhibits a characteristic blue coloration that becomes more pronounced when dissolved in appropriate solvents, particularly ethanol, where it displays a pure blue color. The uniform powder form indicates controlled crystallization conditions during manufacturing, ensuring consistent particle size distribution and surface area characteristics essential for effective dispersion in dyeing baths.

The morphological characteristics of the powder contribute significantly to its handling properties and dispersion behavior. The fine crystalline structure facilitates rapid dissolution and dispersion when appropriate dispersing agents are employed in textile processing operations. The blue-black appearance in solid form transforms to the characteristic blue coloration upon dissolution, demonstrating the compound's chromophoric properties and confirming the integrity of the conjugated system responsible for color generation.

Solubility profile in various solvents

The solubility characteristics of Disperse Blue 20 demonstrate the typical behavior expected from disperse dye compounds, with marked insolubility in water and selective solubility in organic solvents. Complete insolubility in water represents a fundamental requirement for disperse dyes, ensuring that the compound remains in dispersed form during dyeing operations rather than dissolving completely in the aqueous medium.

Solvent System Solubility Behavior Color Development
Water Completely insoluble No dissolution
Ethanol Soluble Blue coloration
Acetone Slightly soluble Limited color development
Acetic acid Slightly soluble Minimal color change
Carbon tetrachloride Slightly soluble Limited solubility
Ethylene glycol monoethyl ether Soluble Blue coloration

The solubility in ethanol and ethylene glycol monoethyl ether indicates favorable interactions between the compound's functional groups and these polar protic solvents. The limited solubility in acetone, acetic acid, and carbon tetrachloride suggests that while some molecular interactions occur, the compound's polarity and hydrogen bonding capabilities favor more polar solvent systems. This selective solubility profile is advantageous for textile processing, where controlled dissolution and dispersion are required for effective dye application.

Thermal properties (melting point, boiling point, flash point)

The thermal properties of Disperse Blue 20 reflect its molecular structure and intermolecular interactions within the crystalline matrix. The compound exhibits a predicted boiling point of 499.4 ± 45.0 degrees Celsius at standard atmospheric pressure, indicating substantial thermal stability under normal processing conditions. This elevated boiling point reflects strong intermolecular forces resulting from the compound's aromatic structure, hydrogen bonding capabilities, and van der Waals interactions between molecules.

The flash point is documented at 255.8 ± 28.7 degrees Celsius, establishing important safety parameters for industrial handling and processing operations. This relatively high flash point indicates that the compound presents minimal fire hazard under normal ambient conditions but requires appropriate precautions during high-temperature processing operations typical in textile dyeing applications.

Thermal stability considerations become particularly important during high-temperature dyeing processes commonly employed for polyester fibers. The compound's ability to withstand processing temperatures in the range of 120 to 130 degrees Celsius without significant decomposition ensures effective dye application while maintaining color integrity. However, under alkaline conditions at elevated temperatures, thermal decomposition can occur, necessitating careful control of dyeing bath pH to values between 5 and 6 for optimal stability.

Density and other physical constants

The physical constants of Disperse Blue 20 provide essential data for process engineering and quality control applications. The compound exhibits a predicted density of 2.30 ± 0.1 grams per cubic centimeter, indicating a relatively dense crystalline structure consistent with the presence of bromine substituents. This elevated density compared to typical organic compounds reflects the significant contribution of the heavy bromine atoms to the overall molecular mass and packing efficiency within the crystal lattice.

Additional physical constants include specific optical properties that are fundamental to the compound's function as a colorant. The refractive index is documented at 1.802, indicating strong light-matter interactions that contribute to the compound's chromophoric properties. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.3 millimeters of mercury, confirming the compound's stability under ambient conditions and indicating minimal volatility concerns during normal handling and storage.

The logarithmic partition coefficient (LogP) value of 0.26 indicates moderate lipophilicity, which influences the compound's interaction with synthetic fiber matrices and affects its substantivity during dyeing operations. This value suggests balanced hydrophilic and lipophilic characteristics that are optimal for disperse dye applications, where the compound must remain dispersed in aqueous media while effectively penetrating synthetic fiber structures.

Chemical Properties

Reactivity patterns

Disperse Blue 20 exhibits characteristic reactivity patterns that reflect its amino-naphtho quinone structure and functional group arrangement. The compound demonstrates notable sensitivity to strongly acidic conditions, particularly when exposed to concentrated sulfuric acid, where it develops yellow or brown coloration rather than its characteristic blue appearance. This color change indicates protonation of the amino and imino functional groups, which disrupts the normal electronic transitions responsible for blue color formation.

Upon dilution of strongly acidic solutions, the compound forms dark precipitates, suggesting that the protonated species exhibits different solubility characteristics compared to the neutral form. This behavior indicates that the compound's ionic state significantly influences its physical properties and interaction patterns with various media. The reversible nature of these acid-base interactions provides opportunities for controlled processing and purification procedures.

The compound's reactivity extends to its interaction with oxidizing and reducing agents, though specific reduction potentials and oxidation mechanisms require careful control during processing operations. The presence of both amino and imino functional groups creates multiple sites for potential chemical modification, though such reactions must be carefully controlled to maintain the compound's chromophoric properties and dyeing performance.

Stability under various conditions

Chemical stability represents a critical factor in the practical application of Disperse Blue 20, particularly under the varied conditions encountered during textile processing operations. The compound demonstrates excellent stability under neutral and mildly acidic conditions, with optimal performance occurring at pH values between 5 and 6. This pH range ensures maximum color development while preventing unwanted side reactions that could compromise dyeing performance.

Under alkaline conditions, particularly at elevated temperatures, Disperse Blue 20 becomes susceptible to decomposition reactions that can significantly impact its performance characteristics. The combination of high pH and elevated temperature appears to promote hydrolytic cleavage of functional groups or structural rearrangements that compromise the compound's chromophoric system. This sensitivity necessitates careful pH control during dyeing operations to prevent color loss and ensure consistent results.

Long-term stability studies indicate that the compound maintains its properties when stored under appropriate conditions, with minimal degradation observed under normal ambient conditions. However, exposure to intense light sources over extended periods can result in gradual photodegradation, emphasizing the importance of proper storage conditions and UV protection during handling and application processes.

Color formation mechanisms

The color formation mechanism in Disperse Blue 20 involves complex electronic transitions within the extended conjugated system formed by the naphthalene ring structure and its substituents. The chromophoric system encompasses the entire molecular framework, with particular contributions from the amino, imino, and hydroxyl functional groups that participate in resonance interactions. The resulting electronic structure creates specific energy gaps that correspond to the absorption of light in the yellow-orange region of the visible spectrum, producing the complementary blue coloration.

The presence of bromine substituents at positions 2 and 6 significantly influences the electronic properties of the chromophore through their electron-withdrawing effects. These substituents modify the energy levels of the molecular orbitals involved in color formation, fine-tuning the absorption characteristics and contributing to the specific shade of blue exhibited by the compound. The bathochromic shift induced by these substituents distinguishes Disperse Blue 20 from related compounds with different substitution patterns.

Molecular orbital calculations and spectroscopic analyses reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the amino and hydroxyl substituents, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the carbonyl and imino functionalities. The HOMO-LUMO transition represents the primary electronic excitation responsible for color formation, with additional transitions contributing to the overall absorption profile and color characteristics of the compound.

Interaction with metal ions (copper and iron)

Disperse Blue 20 exhibits significant sensitivity to the presence of metal ions, particularly copper and iron species, which can dramatically alter its color properties during dyeing operations. The interaction with copper ions results in noticeable changes to the color characteristics, with the exact nature of the color shift depending on the concentration of copper species present in the dyeing medium. These interactions likely involve coordination of the metal ions with the amino, imino, and hydroxyl functional groups present in the compound's structure.

Iron ion interactions produce even more pronounced color changes, with the compound's blue coloration shifting significantly in the presence of iron species. The mechanism underlying these metal ion interactions appears to involve formation of coordination complexes between the metal centers and the oxygen and nitrogen donor atoms present in the compound's structure. These coordination interactions modify the electronic properties of the chromophore, resulting in altered absorption characteristics and visible color changes.

The sensitivity to metal ions represents both a challenge and an opportunity in practical applications. From a processing perspective, careful control of water quality and elimination of trace metal contamination becomes essential to ensure consistent color results. However, this metal ion sensitivity also suggests potential applications in analytical chemistry or specialized dyeing techniques where controlled metal ion interactions could be exploited to achieve specific color effects or performance characteristics.

The formation of metal-dye complexes may also influence other properties such as light fastness, wash fastness, and thermal stability. Understanding these interactions provides insights into optimizing dyeing conditions and developing strategies for improving the overall performance characteristics of textile materials dyed with Disperse Blue 20.

Properties

CAS No.

12222-74-1

Molecular Formula

C2H3D2NO2

Synonyms

Disperse Blue 20

Origin of Product

United States

Preparation Methods

Reduction of 1,5-Dinitronaphthalene

The initial step involves reducing 1,5-dinitronaphthalene to its corresponding diamine derivative. Sulfur and sulfate compounds (e.g., sodium sulfide or ammonium sulfate) serve as reducing agents under controlled thermal conditions. This reduction converts nitro groups (-NO₂) into primary amines (-NH₂), yielding 1,5-diaminonaphthalene. The reaction typically proceeds at 80–100°C for 4–6 hours, with careful pH monitoring to avoid over-reduction or side reactions.

Bromination with Fuming Sulfuric Acid

The diamine intermediate undergoes bromination using elemental bromine (Br₂) in the presence of fuming sulfuric acid (oleum). This step introduces bromine atoms at specific positions on the naphthalene ring, likely via electrophilic aromatic substitution. Fuming sulfuric acid acts as both a catalyst and a sulfonating agent, enhancing reactivity and directing bromine placement. The exothermic reaction requires temperature control (30–50°C) to prevent decomposition.

Chlorobenzene Separation

Post-bromination, the crude product is purified using chlorobenzene as a solvent. This step isolates Disperse Blue 20 from unreacted precursors and byproducts via liquid-liquid extraction or recrystallization. Chlorobenzene’s high polarity and boiling point (131°C) facilitate efficient separation but raise environmental concerns due to its toxicity.

Table 1: Key Steps in Disperse Blue 20 Synthesis

StepReagents/ConditionsPurpose
Reduction1,5-Dinitronaphthalene, sulfur, sulfateConvert nitro groups to amines
BrominationBr₂, fuming sulfuric acid, 30–50°CIntroduce bromine atoms
PurificationChlorobenzene, filtrationIsolate pure Disperse Blue 20

Process Optimization and Critical Variables

Reagent Ratios

A molar ratio of 1:2.2 (diamine to bromine) ensures complete bromination without excess reagent waste. Excess bromine leads to di-brominated byproducts, complicating purification.

Solvent Selection

While chlorobenzene remains the industrial standard for purification, alternatives like dichloromethane or toluene are less effective due to lower solubility of brominated intermediates.

Analytical Characterization

Disperse Blue 20 is characterized by UV-Vis spectroscopy (λₘₐₓ = 580–600 nm in ethanol) and HPLC for purity assessment. Its molecular structure is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Table 2: Physicochemical Properties of Disperse Blue 20

PropertyValue/Description
Molecular weight345.97 g/mol
SolubilityInsoluble in water; soluble in ethanol
λₘₐₓ (ethanol)590 nm
CAS Registry Number12222-74-1

Industrial Manufacturing Considerations

Environmental Impact

Waste streams containing chlorobenzene and residual bromine necessitate advanced treatment, such as activated carbon adsorption or incineration. Regulatory compliance with REACH and EPA guidelines is critical.

Cost Efficiency

Bromine accounts for 40–50% of raw material costs. Recycling bromine from waste streams via distillation reduces expenses by ~15%.

Comparative Analysis with Analogous Dyes

Disperse Blue 20 differs from structurally similar dyes (e.g., Disperse Blue 56) in its bromination pattern, which enhances lightfastness but reduces solubility. Unlike Disperse Blue 60, which uses anthraquinone precursors, Disperse Blue 20’s naphthoquinone backbone simplifies synthesis but limits color depth .

Chemical Reactions Analysis

Disperse Blue 20 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dye into simpler compounds, often used in wastewater treatment to remove dye pollutants.

    Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced with other groups, altering its properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases. .

Scientific Research Applications

Textile Applications

Dyeing Polyester Fabrics:
Disperse Blue 20 is extensively used for dyeing polyester fabrics. The dyeing process often involves high temperatures (around 130°C) to ensure proper fixation onto the fibers. Recent studies have demonstrated that using ultrasound energy during the dyeing process can enhance color depth and reduce dyeing time significantly compared to traditional methods .

Case Study: Ultrasound-Assisted Dyeing

  • Method : Polyester fabrics dyed with Disperse Blue 20 using ultrasonic energy.
  • Results : Achieved a color depth of 102.9% compared to conventional methods, showcasing improved efficiency and environmental benefits .

Environmental Impact and Remediation

The environmental concerns associated with synthetic dyes, including Disperse Blue 20, have led to research into their degradation and removal from wastewater.

Adsorption Studies:
Research indicates that activated carbon derived from agricultural waste (such as date palm seeds) can effectively adsorb Disperse Blue 20 from aqueous solutions. A study reported a maximum adsorption capacity of 8.13 mg/g using synthesized activated carbon, demonstrating its potential for wastewater treatment .

Table: Adsorption Efficiency of Various Adsorbents

Adsorbent TypeMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)
Synthesized Activated Carbon8.1366.47
Commercial Activated Carbon5.4354.33

Health and Safety Considerations

Disperse Blue 20 has been associated with certain health risks, including potential carcinogenic effects as observed in animal studies . Regulatory bodies have raised concerns regarding its use in consumer products, particularly in textiles that may come into contact with skin.

Case Study: Sensitization Reactions

  • Study Findings : In a patch testing study involving various textiles dyed with Disperse Blue 20, moderate sensitization reactions were observed in some individuals, indicating the need for caution in its application .

Mechanism of Action

The mechanism of action of Disperse Blue 20 involves its interaction with the hydrophobic regions of synthetic fibers. The dye molecules are absorbed onto the fiber surface and diffuse into the fiber matrix, where they form stable interactions through van der Waals forces and hydrogen bonding. The dyeing process is facilitated by the use of dispersing agents and high-temperature conditions, which enhance the dye’s solubility and penetration into the fibers .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Disperse Blue 20 with structurally or functionally related disperse dyes:

Compound CAS Number Molecular Formula Key Structural Features Application & Performance Regulatory Status
Disperse Blue 20 12222-74-1 C₁₀H₁₆Br₂N₂O₂ Brominated aminoanthraquinone Polyester/acetate dyeing; bright turquoise shades but poor wet fastness . Not listed in ZDHC MRSL .
Disperse Blue 26 3860-63-7 C₁₄H₁₀N₂O₂ Anthraquinone with nitro groups Polyester dyeing; deeper blue shades with better lightfastness but restricted due to toxicity concerns . Restricted under ZDHC MRSL .
Disperse Blue 102 12222-97-8 C₁₈H₁₄N₄O₄ Anthraquinone with methoxy groups High-temperature polyester dyeing; improved pH stability but limited solubility in organic solvents . Restricted under ZDHC MRSL .
Disperse Blue 124 61951-51-7 C₂₀H₁₃N₃O₆ Anthraquinone with sulfonic acid groups Eco-friendly alternative; good wash fastness but requires carriers for optimal dye uptake . Compliant with ZDHC MRSL .
Disperse Blue 79:1 3618-72-2 C₂₃H₂₅BrN₆O₁₀ Brominated phenylazo with acetamide groups Nylon and polyester blends; excellent color depth but sensitive to UV degradation . No major restrictions reported .
Disperse Blue 72 81-48-1 C₂₁H₁₅NO₃ Anthraquinone with methylphenylamino groups Solvent dye for plastics; superior solubility in non-polar media but unsuitable for textile dyeing . Limited data on regulatory status .

Performance Metrics

  • Solubility: Disperse Blue 20 dissolves in ethanol and acetone but precipitates in water . Disperse Blue 124’s sulfonic acid groups enhance water dispersibility, reducing carrier dependency .
  • Fastness :
    • Lightfastness : Disperse Blue 26 > Blue 20 > Blue 79:1 (azo dyes degrade faster under UV) .
    • Wash Fastness : Disperse Blue 124 > Blue 20 due to polar sulfonic groups improving fiber affinity .
  • Environmental Impact :
    • Disperse Blue 26 and 102 are restricted due to aromatic amine byproducts , whereas Blue 20 and 124 are safer alternatives .

Research Findings and Industrial Relevance

  • Disperse Blue 20 remains popular for its vibrant turquoise shades but is being phased out in eco-conscious supply chains due to moderate fastness and bromine content .
  • Disperse Blue 124 is increasingly adopted as a sustainable alternative, complying with ZDHC MRSL and offering better wash fastness .
  • Disperse Blue 79:1 is preferred for nylon blends but requires UV stabilizers to mitigate degradation .

Q & A

Q. What experimental frameworks are suitable for investigating Disperse Blue 20’s interaction with microbial consortia in wastewater treatment systems?

  • Methodological Answer : Design continuous-flow bioreactors with controlled microbial inoculation. Monitor decolorization kinetics via UV-Vis spectrophotometry and metagenomic sequencing (16S rRNA) to track microbial community shifts. Use redox potential probes to link degradation efficiency to electron transfer mechanisms .

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